4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine
Description
Properties
IUPAC Name |
4-methyl-2-(1-pyridin-4-ylethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-3-8-15-13(9-10)16-11(2)12-4-6-14-7-5-12/h3-9,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNBQWGVWDIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC(C)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine typically involves the reaction of 4-methylpyridine with 4-pyridyl ethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of automated systems can help in maintaining optimal reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine rings to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with an ethoxy group, which is further connected to another pyridine ring at the 4-position. Its unique structure allows for various chemical reactions and interactions, making it valuable in synthetic chemistry.
Chemistry
- Building Block for Synthesis : 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine serves as a precursor in the synthesis of more complex organic molecules. It can undergo oxidation to form pyridine N-oxides or reduction to yield piperidine derivatives, demonstrating its versatility in organic synthesis.
Biology
- Biochemical Assays : The compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific molecular targets allows it to modulate enzyme activities, making it useful in studying receptor-ligand interactions and signal transduction pathways.
Medicine
- Therapeutic Potential : Research has explored the antimicrobial and anticancer activities of this compound. Its interaction with biological macromolecules may inhibit certain enzymes or receptors involved in disease processes, suggesting potential roles in drug development.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives similar to this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the pyridine structure significantly enhanced antimicrobial efficacy, demonstrating the importance of structural variations in therapeutic applications .
Case Study 2: Anticancer Research
In another investigation, derivatives were synthesized and tested for anticancer activity. The results showed that specific substitutions on the pyridine ring could lead to increased cytotoxicity against cancer cell lines. This highlights the potential of this compound as a scaffold for developing new anticancer agents.
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reactions including oxidation and reduction |
| Biology | Ligand in biochemical assays | Modulates enzyme activities; important for receptor studies |
| Medicine | Antimicrobial and anticancer agent | Structural modifications enhance therapeutic efficacy |
Mechanism of Action
The mechanism of action of 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Positional Isomers and Substitution Effects
Key Analogs :
- 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine ():
- Structural Difference : The methyl group is at the 2-position (vs. 4-position in the target compound), and the ethoxy group is at the 6-position (vs. 2-position).
- Biological Activity : Exhibits anti-proliferative effects by binding to the colchicine site on tubulin, inhibiting cancer cell growth. Structure-activity relationship (SAR) studies suggest that substituent positions significantly influence binding affinity and efficacy .
- Reactivity : Undergoes oxidation, reduction, and nucleophilic substitution reactions at the pyridine rings .
Implications: The position of substituents on the pyridine scaffold critically determines biological activity.
Pyridine Derivatives with Ethoxy Linkages
Key Compounds :
- Ethyl[1-(pyridin-4-yl)propyl]amine (): Structural Difference: Contains an ethyl-amine chain instead of an ethoxy group.
- 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine ():
- Structural Difference : Features a chloro substituent and a methoxyphenylmethoxy group.
- Key Finding : The methoxyphenylmethoxy group enhances lipophilicity and steric bulk, improving interactions with hydrophobic binding pockets .
Implications :
The ethoxy group in the target compound balances polarity and lipophilicity, facilitating interactions with both hydrophilic (e.g., tubulin) and hydrophobic targets.
Substituent-Driven Activity in Pyridine Scaffolds
SAR Insights :
- Methyl Substitution : Methyl groups at the 4-position (target compound) may enhance metabolic stability compared to 2-methyl analogs by reducing steric hindrance near reactive sites .
- Ethoxy vs. Amine Linkers : Ethoxy groups (target compound) improve solubility compared to amine-linked derivatives (e.g., Ethyl[1-(pyridin-4-yl)propyl]amine) but may reduce cellular uptake efficiency .
Data Tables: Structural and Functional Comparisons
Table 1: Structural Analogs and Key Properties
| Compound Name | Substituents | Biological Activity | Key Reference |
|---|---|---|---|
| 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine | 4-methyl, 2-ethoxy | Hypothesized tubulin inhibition | N/A |
| 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine | 2-methyl, 6-ethoxy | Anti-proliferative (tubulin) | |
| Ethyl[1-(pyridin-4-yl)propyl]amine | Ethyl-amine linker | Neuroactive properties | |
| 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine | Chloro, methoxyphenylmethoxy | Enhanced lipophilicity |
Table 2: Substituent Effects on Reactivity
| Substituent Position | Reactivity Profile | Impact on Bioactivity |
|---|---|---|
| 4-Methyl | Increased metabolic stability | Prolonged half-life |
| 2-Ethoxy | Balanced solubility/polarity | Improved target engagement |
| 6-Methoxy | Steric hindrance | Reduced binding affinity |
Biological Activity
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies, and highlights its therapeutic potential across different disease models.
Chemical Structure
The compound this compound features a pyridine ring substituted with an ethoxy group and a methyl group, which may influence its interaction with biological targets. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing pyridine moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyridine derivatives have shown effectiveness against various bacterial strains, enhancing their therapeutic potential in treating infections .
- Antiviral Properties : Some studies suggest that pyridine-containing compounds can inhibit viral replication, particularly in the context of emerging viruses like SARS-CoV-2 .
- Antitumor Activity : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential use in oncology .
Antimicrobial Activity
A study by Marek et al. synthesized a series of pyridine derivatives that demonstrated significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL depending on the specific derivative tested .
Antiviral Activity
In the context of antiviral research, compounds similar to this compound were investigated for their ability to inhibit viral replication mechanisms. For instance, derivatives showed IC50 values in the low micromolar range against specific viral targets, suggesting that structural modifications could enhance efficacy against viruses like SARS-CoV-2 .
Antitumor Activity
Research conducted on pyrrolo[3,4-c]pyridine derivatives revealed that these compounds exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity to non-cancerous cells. The presence of specific substituents on the pyridine ring was found to significantly influence their anticancer properties .
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antiviral | Inhibition of viral replication | |
| Antitumor | Cytotoxicity in ovarian cancer cells |
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural components. Modifications at the 4-position of the pyridine ring have been shown to enhance biological activity significantly. For example, introducing electron-withdrawing groups increases potency against certain targets .
Q & A
Basic Research Question
- NMR (¹H/¹³C) : Confirm regiochemistry of the ethoxy group and pyridine substitution.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₅N₂O).
- X-ray Crystallography : Resolve ambiguity in stereochemistry, as demonstrated for structurally similar pyridine derivatives (e.g., P1 space group, R factor = 0.046) .
Methodological Tip : Use deuterochloroform (CDCl₃) for NMR to avoid solvent interference with aromatic protons .
How can computational methods predict the compound’s physicochemical properties and target binding affinity?
Advanced Research Question
- In Silico Tools :
- LogP Calculation : Predict lipophilicity (e.g., ACD/Labs or Molinspiration) to assess membrane permeability.
- Molecular Docking : Screen against targets like cytochrome P450 or bacterial enzymes using AutoDock Vina .
Case Study : A PubChem-computed InChIKey (e.g., MXDRMSHGQJLUGR-UHFFFAOYSA-N) enables rapid database comparisons for SAR studies .
How should researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Question
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
- Purity Issues : Trace solvents (e.g., DMF residues) may inhibit enzymatic activity. Validate purity via HPLC (>99%) before biological testing .
Resolution Strategy : Replicate assays under standardized conditions (e.g., CLSI guidelines) and cross-validate with structural analogs .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Hazard Classification : Category 2 skin/eye irritant (H315/H319) and Category 4 oral toxicity (H302) .
- Protective Measures : Use nitrile gloves, P95 respirators, and fume hoods during synthesis. Store in airtight containers at 2–8°C .
Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?
Advanced Research Question
- pH Stability : Degrades rapidly in acidic conditions (pH <3), forming pyridine-N-oxide byproducts. Stable in neutral/basic buffers (pH 7–9) .
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during solvent removal.
Storage Recommendation : Lyophilize and store under argon for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
